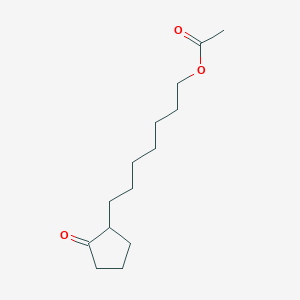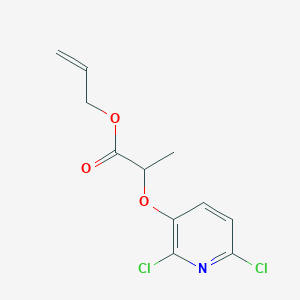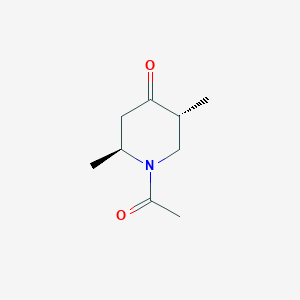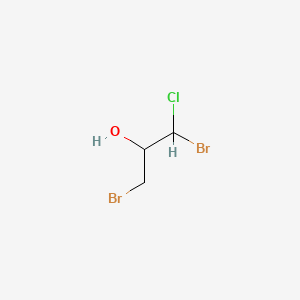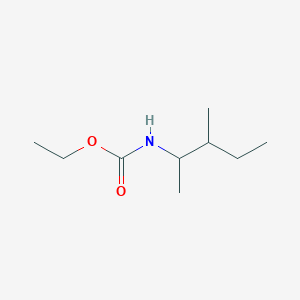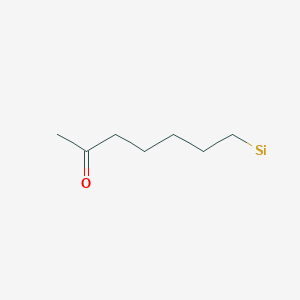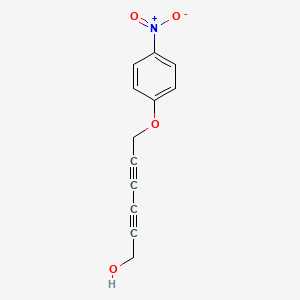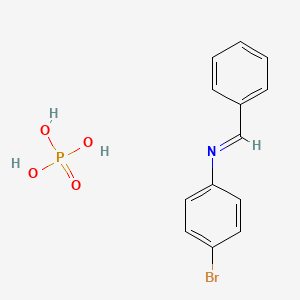![molecular formula C18H10N2O2 B14512562 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione CAS No. 62567-17-3](/img/structure/B14512562.png)
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring attached to an imino group, which is further connected to a phenalene-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid to yield an ester intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Trimethylsilyl cyanide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anti-fibrotic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenalene-dione.
2-(Pyridin-2-yl)perimidine: Contains a perimidine moiety, which affects its chemical reactivity and biological activity.
Uniqueness
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is unique due to its phenalene-dione structure, which imparts distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
62567-17-3 |
|---|---|
Molekularformel |
C18H10N2O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
2-pyridin-2-yliminophenalene-1,3-dione |
InChI |
InChI=1S/C18H10N2O2/c21-17-12-7-3-5-11-6-4-8-13(15(11)12)18(22)16(17)20-14-9-1-2-10-19-14/h1-10H |
InChI-Schlüssel |
CPZZAPZVBDZZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N=C2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)


